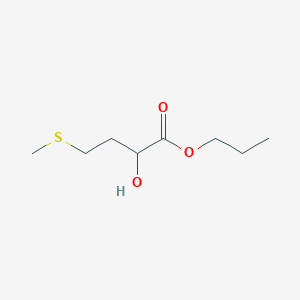![molecular formula C17H19NO4 B14615336 N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide CAS No. 60142-62-3](/img/structure/B14615336.png)
N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes hydroxyphenyl and methoxybenzamide groups, contributing to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide typically involves the reaction of 4-hydroxyphenylpropan-2-one with 2-methoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium on carbon (Pd/C).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyphenylpropan-2-one: Shares the hydroxyphenyl group but lacks the methoxybenzamide moiety.
2-Methoxybenzamide: Contains the methoxybenzamide group but lacks the hydroxyphenylpropan-2-yl group.
Uniqueness
N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide is unique due to the combination of hydroxyphenyl and methoxybenzamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
60142-62-3 |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C17H19NO4/c1-22-16-5-3-2-4-15(16)17(21)18-13(11-19)10-12-6-8-14(20)9-7-12/h2-9,13,19-20H,10-11H2,1H3,(H,18,21) |
Clé InChI |
ZXLCMUXUSOUNGR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC(CC2=CC=C(C=C2)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


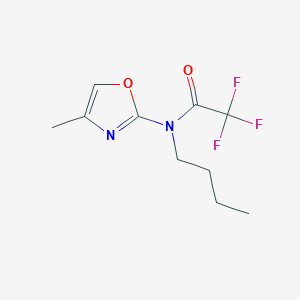
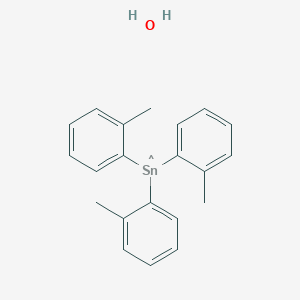
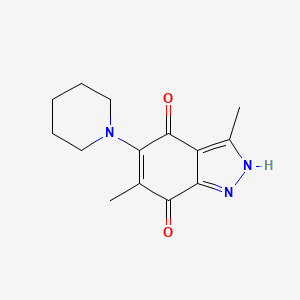
![decacyclo[20.20.0.02,19.03,16.04,13.05,10.025,42.028,41.031,40.034,39]dotetraconta-1(22),2(19),3(16),4(13),5,7,9,11,14,17,20,23,25(42),26,28(41),29,31(40),32,34,36,38-henicosaene](/img/structure/B14615298.png)
![3-Chlorodibenzo[B,E]oxepin-11-one](/img/structure/B14615306.png)
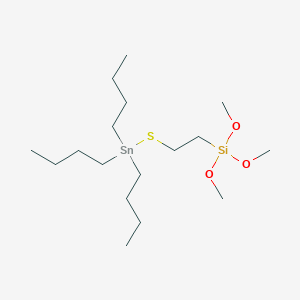
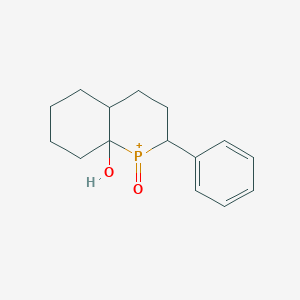

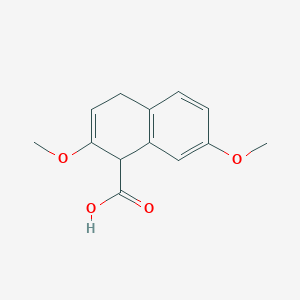
![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)

mercury](/img/structure/B14615352.png)
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
